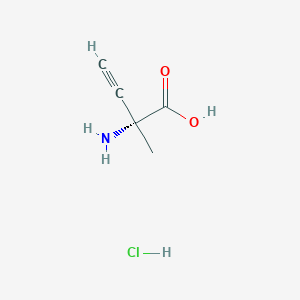
(R)-2-Amino-2-methylbut-3-ynoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes an alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-Amino-2-methylbut-3-yn-1-ol.
Protection of Amino Group: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Alkyne Formation: The protected amino alcohol is then subjected to a reaction with a strong base, such as sodium hydride, followed by the addition of a propargyl halide to introduce the alkyne group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or amides.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-3-butynoic acid hydrochloride
- ®-2-Amino-2-methylbutanoic acid hydrochloride
- ®-2-Amino-2-methylpent-3-ynoic acid hydrochloride
Uniqueness
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is unique due to the presence of both an alkyne group and a chiral center. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The alkyne group allows for unique chemical transformations, while the chiral center provides stereochemical specificity in biological interactions.
Eigenschaften
Molekularformel |
C5H8ClNO2 |
|---|---|
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methylbut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-5(2,6)4(7)8;/h1H,6H2,2H3,(H,7,8);1H/t5-;/m1./s1 |
InChI-Schlüssel |
NGFJUPOOJFSPJU-NUBCRITNSA-N |
Isomerische SMILES |
C[C@@](C#C)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(C#C)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
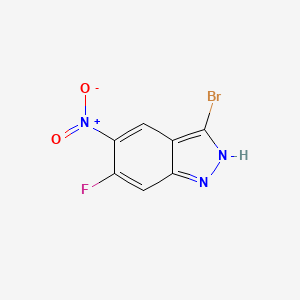

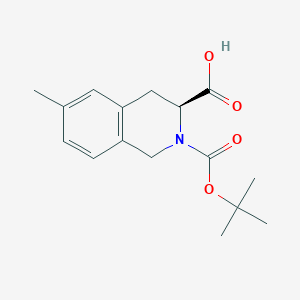
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
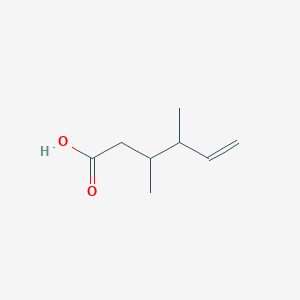
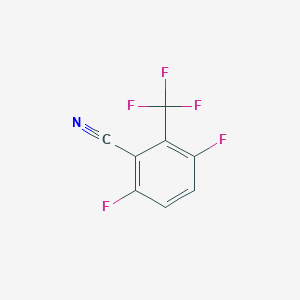
![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


